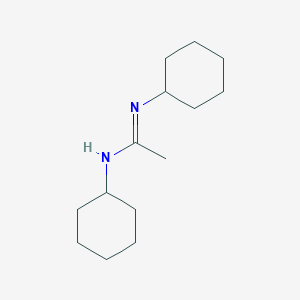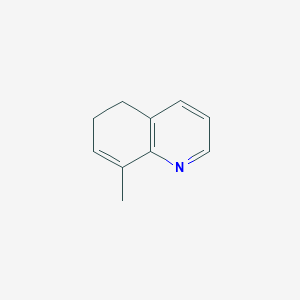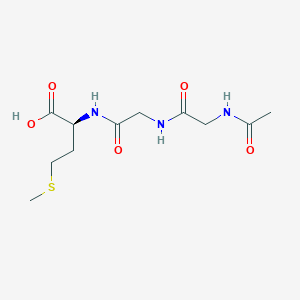
(2-Benzoyl-4-chlorophenoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzoyl-4-chlorophenoxy)acetonitrile is an organic compound with the molecular formula C15H10ClNO It is a derivative of acetonitrile, where the nitrile group is attached to a benzoyl and chlorophenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoyl-4-chlorophenoxy)acetonitrile typically involves the reaction of 4-chlorophenol with benzoyl chloride to form 4-chlorobenzophenone. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or acetonitrile itself.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzoyl-4-chlorophenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(2-Benzoyl-4-chlorophenoxy)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Benzoyl-4-chlorophenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzoylacetonitrile: Similar in structure but lacks the chlorophenoxy group.
4-Chlorophenylacetonitrile: Contains the chlorophenyl group but lacks the benzoyl moiety.
2-(4-Chlorophenoxy)acetonitrile: Similar but lacks the benzoyl group.
Uniqueness
(2-Benzoyl-4-chlorophenoxy)acetonitrile is unique due to the presence of both the benzoyl and chlorophenoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
58430-11-8 |
|---|---|
Fórmula molecular |
C15H10ClNO2 |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
2-(2-benzoyl-4-chlorophenoxy)acetonitrile |
InChI |
InChI=1S/C15H10ClNO2/c16-12-6-7-14(19-9-8-17)13(10-12)15(18)11-4-2-1-3-5-11/h1-7,10H,9H2 |
Clave InChI |
HRVJDPQTHZJQBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14621099.png)

![N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide](/img/structure/B14621120.png)

![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)

![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)


![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)


